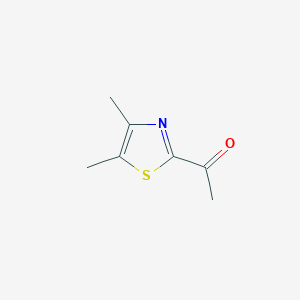












|
REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[CH:4][S:5][C:6]=1[CH3:7].C([Li])CCC.[C:13](OCC)(=[O:15])[CH3:14]>C(OCC)C>[C:13]([C:4]1[S:5][C:6]([CH3:7])=[C:2]([CH3:1])[N:3]=1)(=[O:15])[CH3:14]
|


|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1N=CSC1C
|
|
Name
|
|
|
Quantity
|
7.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
3.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
hexanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-70 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After 50 minutes stirring at room temperature the reaction mixture
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the cooling bath was removed
|
|
Type
|
ADDITION
|
|
Details
|
was poured into saturated NaHSO4
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (3×50 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with saturated Na2CO3 (1×50 mL), brine (1×50 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over solid Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under reduced pressure
|


Reaction Time |
50 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C=1SC(=C(N1)C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.81 g | |
| YIELD: PERCENTYIELD | 66% | |
| YIELD: CALCULATEDPERCENTYIELD | 66% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |